molecular formula C22H22O3S B14111921 Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate

Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate

Cat. No.: B14111921
M. Wt: 366.5 g/mol
InChI Key: BTLUWTPBBDYOKU-UHFFFAOYSA-N
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Description

Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate is a complex organic compound characterized by its unique structure, which includes an ethynyl group attached to a benzoate ester and a thiochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate typically involves multiple steps. One common method includes the reaction of 4,4-dimethylthiochroman with ethynylbenzoate under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the ethynyl group with the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxidothiochroman ring to its reduced form.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ethynyl derivatives.

Scientific Research Applications

Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with target molecules, while the thiochroman ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)benzoate is unique due to its combination of an ethynyl group, a benzoate ester, and an oxidothiochroman ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H22O3S

Molecular Weight

366.5 g/mol

IUPAC Name

ethyl 4-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]benzoate

InChI

InChI=1S/C22H22O3S/c1-4-25-21(23)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)22(2,3)13-14-26(20)24/h7-12,15H,4,13-14H2,1-3H3

InChI Key

BTLUWTPBBDYOKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C

Origin of Product

United States

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